2-(4-Nitrobenzoyl)pyridine
Overview
Description
2-(4-Nitrobenzoyl)pyridine is an organic compound with the molecular formula C12H8N2O3 It is characterized by the presence of a pyridine ring substituted with a 4-nitrobenzoyl group
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound .
Mode of Action
It’s known that the compound can undergo reactions with hydrogen chloride in alcohols, leading to the formation of complex structures . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the target’s structure or function .
Biochemical Pathways
It’s known that pyridine derivatives, which include 2-(4-nitrobenzoyl)pyridine, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These cofactors are involved in numerous biochemical pathways, including those related to energy metabolism .
Result of Action
Given its chemical structure and reactivity, it’s plausible that the compound could induce changes in the structure or function of its targets, potentially leading to downstream effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Nitrobenzoyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinemethanol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrobenzoyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed:
Reduction: 2-(4-Aminobenzoyl)pyridine.
Substitution: Various substituted benzoyl pyridines.
Oxidation: Pyridine N-oxides.
Scientific Research Applications
2-(4-Nitrobenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
- 2-(4-Aminobenzoyl)pyridine
- 2-(4-Methylbenzoyl)pyridine
- 2-(4-Chlorobenzoyl)pyridine
Comparison: 2-(4-Nitrobenzoyl)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different reduction and substitution patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(4-nitrophenyl)-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(11-3-1-2-8-13-11)9-4-6-10(7-5-9)14(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKADZZGFYHQBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302788 | |
Record name | (4-Nitrophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27693-38-5 | |
Record name | (4-Nitrophenyl)-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27693-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 153606 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027693385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC153606 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Nitrophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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